molecular formula C9H8ClNO2 B8513006 2-Chloro-6-isopropenylisonicotinic acid

2-Chloro-6-isopropenylisonicotinic acid

Cat. No.: B8513006
M. Wt: 197.62 g/mol
InChI Key: OMUYXCPEVJSTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-isopropenylisonicotinic acid is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and an isopropenyl group at the 6-position of the pyridine ring. The isopropenyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-6-prop-1-en-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-4H,1H2,2H3,(H,12,13)

InChI Key

OMUYXCPEVJSTDG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Indices

The following table summarizes key analogs and their similarity indices (0–1 scale, where 1 indicates identical structures):

Compound Name Substituent at 6-Position CAS Number Similarity Index Key Features
2-Chloro-6-methylisonicotinic acid Methyl 503555-50-8 0.85 Higher crystallinity; used in pesticide intermediates
2-Chloro-6-methoxyisonicotinic acid Methoxy 15855-06-8 0.94 Enhanced solubility in polar solvents; pharmaceutical intermediate
2-Chloro-6-isopropoxyisonicotinic acid Isopropoxy 108994-42-9 0.90 Intermediate lipophilicity; used in herbicide synthesis
6-Chloronicotinic acid Hydrogen (unsubstituted) Not provided N/A Simpler structure; foundational compound for derivatization
2-Chloro-6-ethoxyisonicotinic acid Ethoxy 6291-10-7 0.94 Similar to methoxy analog but with longer alkyl chain

Physicochemical Properties

  • Solubility : Methoxy and ethoxy analogs exhibit higher aqueous solubility due to polar oxygen atoms, whereas methyl and isopropenyl derivatives are more soluble in organic solvents .
  • Thermal Stability : Methyl-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid) demonstrate higher thermal stability, as evidenced by their use in high-temperature synthesis processes .

Research Findings and Trends

  • Similarity-Driven Design : High-similarity compounds (e.g., 0.94 for methoxy and ethoxy analogs) are often interchangeable in synthetic pathways, reducing development costs .
  • Substituent Effects : Bulkier groups (e.g., isopropenyl) hinder crystallization but improve bioavailability in drug candidates, whereas smaller groups (e.g., methyl) favor industrial-scale synthesis .

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